

Tersolisib: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Tersolisib*
CAS No.: *2883540-92-7*
Cat. No.: *B15542504*

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Tersolisib, also known as STX-478, is an investigational, orally bioavailable, and central nervous system (CNS) penetrant allosteric inhibitor of the phosphoinositide 3-kinase alpha (PI3K α) enzyme.[1][2][3] It is specifically designed to be a mutant-selective inhibitor, targeting oncogenic mutations in the PIK3CA gene, most notably the H1047X substitution, while sparing the wild-type (WT) enzyme.[1][4] This selectivity aims to provide a more favorable therapeutic window and reduce the metabolic side effects often associated with broader PI3K inhibitors.[4][5]

Chemical Structure and Identifiers

Tersolisib is a synthetic organic compound with a complex heterocyclic structure.[3] Its chemical identity is defined by several key identifiers.

Identifier	Value	Source
IUPAC Name	1-(2-aminopyrimidin-5-yl)-3-[(1R)-1-(5,7-difluoro-3-methyl-1-benzofuran-2-yl)-2,2,2-trifluoroethyl]urea	[6]
Molecular Formula	C ₁₆ H ₁₂ F ₅ N ₅ O ₂	[2][6]
CAS Number	2883540-92-7	[2][6]
SMILES	<chem>CC1=C(OC2=C1C=C(C=C2F)F)--INVALID-LINK--NC(=O)NC3=CN=C(N=C3)N</chem>	[6]
InChIKey	LGPNQALKGDDVBD-CYBMUJFWSA-N	[6][7]
Synonyms	STX-478, STX478, LY4064809, AGX9NKC8M9	[1][6][8]

Physicochemical and Pharmacological Properties

The physicochemical properties of **Tersolisib** influence its formulation, delivery, and pharmacokinetic profile. Its pharmacological properties are defined by its potency, selectivity, and mechanism of action.

Physicochemical Properties

Property	Value	Source
Molecular Weight	401.29 g/mol	[2][6]
Appearance	White to off-white solid	[2]
XLogP3-AA	2.5	[6]
Hydrogen Bond Donor Count	3	[6]
Solubility (in vitro)	DMSO: 100 mg/mL (249.20 mM)	[2]
Solubility (in vivo)	≥ 6.25 mg/mL (15.57 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[2][9]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[2][9]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	[2]

Pharmacological Properties

Tersolisib is a potent inhibitor of mutant PI3K α , demonstrating significant selectivity over the wild-type enzyme. This is crucial for its proposed mechanism of action, which involves targeting cancer cells harboring PIK3CA mutations while minimizing effects on normal cells.

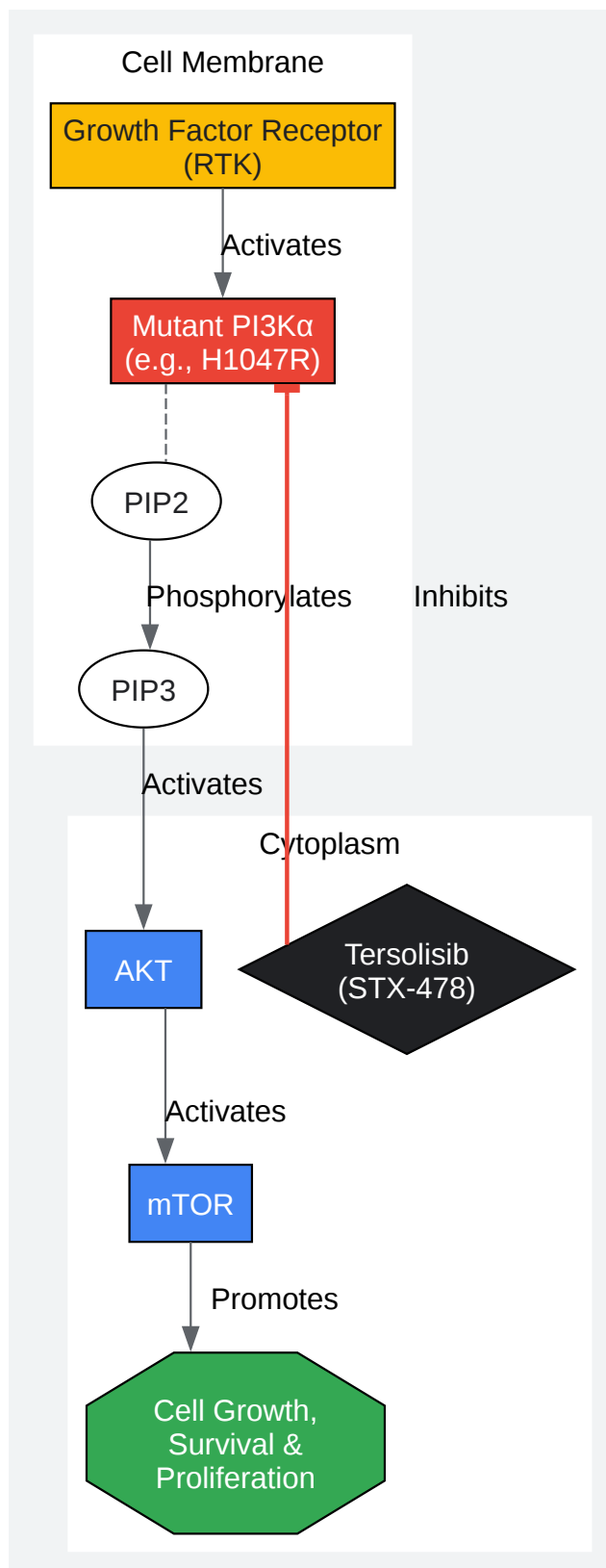
Parameter	Value	Details	Source
Target	PI3K α (mutant-selective)	Allosteric inhibitor targeting mutations like H1047R/X.	[1][4][5]
IC ₅₀ (T47D cells)	116 nM	Antiproliferative activity in human breast cancer cells (72 hr incubation).	[2]
IC ₅₀ (PI3K α H1047R)	9.4 nM	Potent inhibition of the common H1047R kinase-domain mutation.	[4]
Selectivity	~14-fold greater for mutant PI3K α over wild-type.	Sparing the wild-type form is intended to reduce metabolic dysfunction.	[4]
Bioavailability	Orally bioavailable	Suitable for oral administration in clinical settings.	[1]
BBB Penetration	CNS-penetrant	Has the ability to cross the blood-brain barrier.	[1][3]

Mechanism of Action: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[10][11][12] Hyperactivation of this pathway, often driven by mutations in genes like PIK3CA, is a common feature in many cancers.[5][7]

Tersolisib exerts its antineoplastic effects by selectively binding to and inhibiting the activity of mutated PI3K α , specifically the H1047X mutant form.[1][6] This allosteric inhibition prevents the phosphorylation of PIP2 to PIP3, a crucial step in activating downstream signaling.[11] By

blocking this action, **Tersolisib** effectively suppresses the entire PI3K/AKT/mTOR cascade, leading to the inhibition of tumor cell growth and the induction of apoptosis in cancer cells that carry the PIK3CA H1047X mutation.[1][6]



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Torsolisib's inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

The preclinical evaluation of **Tersolisib** involved various in vitro and in vivo assays to determine its efficacy and mechanism of action.

In Vitro Antiproliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Tersolisib** against cancer cell lines.

Methodology:

- Cell Culture: Human cancer cell lines, such as T47D (breast cancer) or MCF10A harboring specific PIK3CA mutations, are cultured in appropriate media and conditions.[2]
- Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of **Tersolisib** (e.g., 0-10,000 nM).[2][9]
- Incubation: The treated cells are incubated for a specified period, typically 72 hours, to allow for the compound to exert its effect.[2]
- Viability Assessment: Cell viability is measured using a luminescent cell viability assay, such as the CellTiter-Glo® assay. This assay quantifies ATP, an indicator of metabolically active cells.[2]
- Data Analysis: The luminescence data is used to generate dose-response curves, from which the IC₅₀ value is calculated. The IC₅₀ represents the concentration of **Tersolisib** required to inhibit cell growth by 50%.[13]

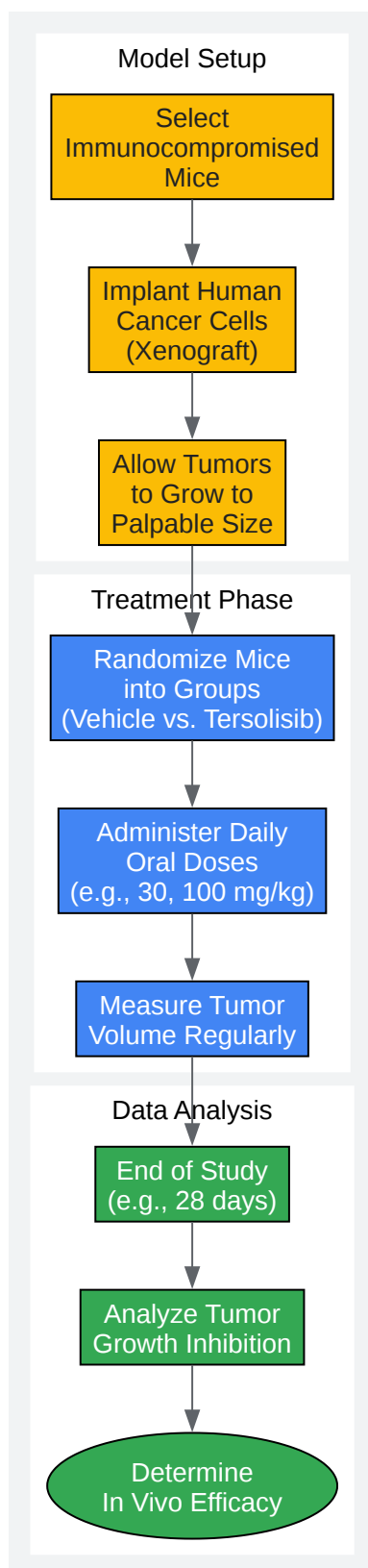
In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of **Tersolisib** in a living organism.

Methodology:

- Animal Model: Immunocompromised mice (e.g., female BALB/c nude mice) are used to prevent rejection of human tumor cells.[2]

- Tumor Implantation: Human cancer cells, such as CAL-33 (head and neck squamous cell carcinoma), are implanted subcutaneously into the mice to establish a xenograft tumor model.[2]
- Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. **Tersolisib** is administered orally (p.o.) at various doses (e.g., 30 mg/kg, 100 mg/kg) daily for a defined period (e.g., 28 days).[2]
- Tumor Measurement: Tumor volume is measured regularly throughout the study to assess the effect of the treatment.
- Endpoint Analysis: At the end of the study, the dose-dependent reduction in tumor volume is analyzed to determine the in vivo efficacy of **Tersolisib**. [2]



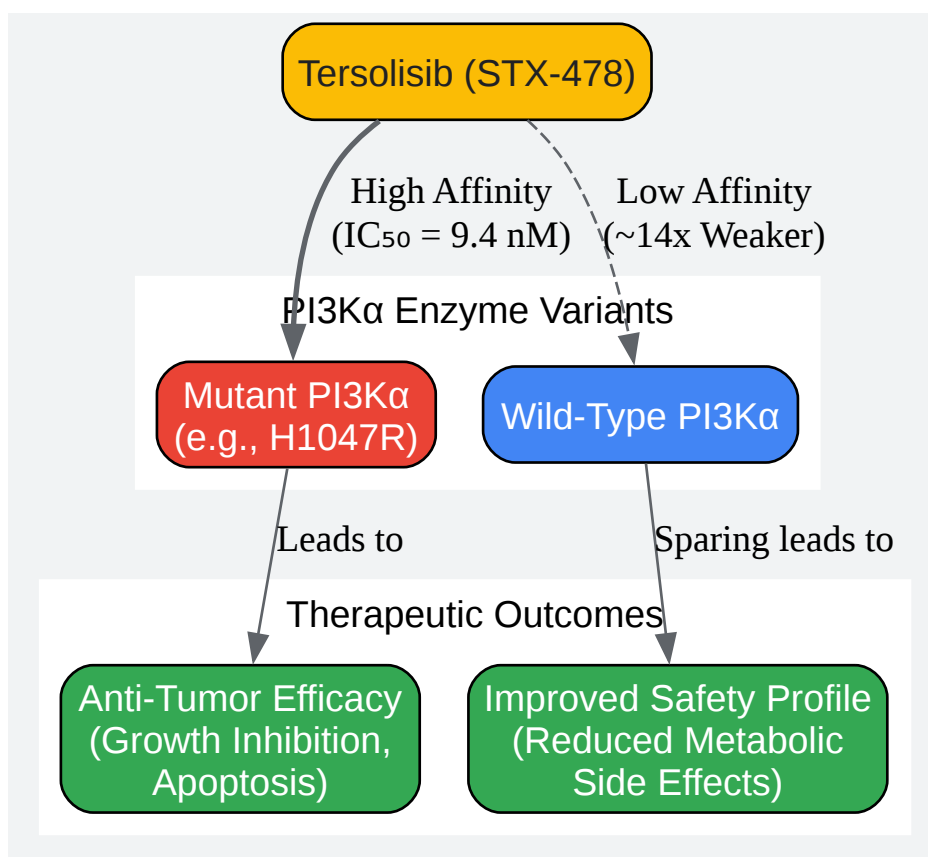
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Workflow for an in vivo xenograft efficacy study.

Clinical Development

Tersolisib is currently under investigation in clinical trials for patients with advanced solid tumors.[5][8] The ongoing Phase 1/2 PIKALO-1 study (NCT05768139) is evaluating **Tersolisib** both as a monotherapy and in combination with other anticancer agents.[5][8][14] Early results in breast cancer patients from this trial have shown promising monotherapy activity.[15]

Furthermore, a Phase 3 trial, PIKALO-2 (NCT07174336), has been initiated to evaluate **Tersolisib** in combination with endocrine therapy and a CDK4/6 inhibitor for the first-line treatment of ER-positive, HER2-negative advanced breast cancer with a PIK3CA mutation.[7][15] These trials are designed to establish the safety, efficacy, and optimal therapeutic use of **Tersolisib** in a clinical setting.



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Logical relationship of **Tersolisib**'s selectivity and outcomes.

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